molecular formula C16H15N3OS B2908066 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide CAS No. 331966-85-9

2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2908066
CAS RN: 331966-85-9
M. Wt: 297.38
InChI Key: XSXDKUAJMHOYCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide involves the combination of appropriate precursors. Various synthetic routes exist, including those using 1,3-diazole as a core scaffold. Researchers have explored different methods to access this compound, aiming for high yields and efficiency .


Molecular Structure Analysis

The molecular structure of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide consists of an imidazole ring with a phenylacetamide substituent. The specific arrangement of atoms and functional groups determines its properties and reactivity. Crystallographic studies can provide detailed insights into its three-dimensional structure .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and condensations. These reactions can lead to the formation of derivatives with altered biological activities. For example, the introduction of different substituents on the imidazole ring can modulate its properties .

properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-7-8-13-14(9-11)19-16(18-13)21-10-15(20)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXDKUAJMHOYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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